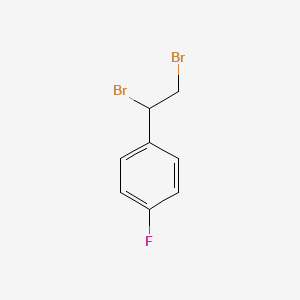

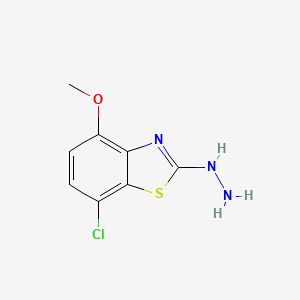

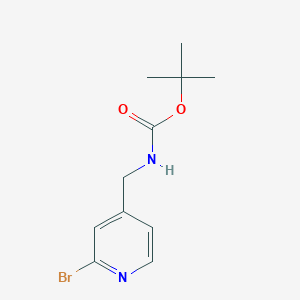

![molecular formula C13H12FN5O B1439361 (2-{[3-(2-Fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)amine CAS No. 1204298-33-8](/img/structure/B1439361.png)

(2-{[3-(2-Fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)amine

Overview

Description

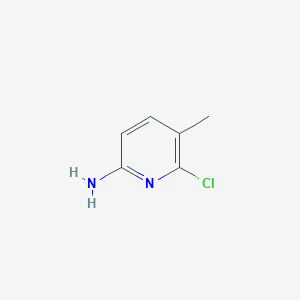

“(2-{[3-(2-Fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)amine” is a chemical compound with the molecular formula C13H12FN5O. It has an average mass of 273.266 Da and a monoisotopic mass of 273.102600 Da .

Molecular Structure Analysis

The InChI code for this compound is 1S/C13H12FN5O/c14-10-3-1-9(2-4-10)13-17-16-11-5-6-12(18-19(11)13)20-8-7-15/h1-6H,7-8,15H2 . This code provides a detailed description of the molecule’s structure, including the positions of the fluorophenyl, triazolo, pyridazin, and ethylamine groups.Physical And Chemical Properties Analysis

The compound has a molecular weight of 273.27 . Other physical and chemical properties such as density, boiling point, and melting point are not available in the current data.Scientific Research Applications

Applications in Agriculture and Medicine

Agricultural Products and Pharmaceuticals 1,2,4-Triazoles and their derivatives, such as amino-1,2,4-triazoles, have been utilized extensively in the production of agricultural products, pharmaceuticals, dyes, high-energy materials, and anti-corrosion additives. Their applications also extend to analytical reagents, flotation reagents, heat-resistant polymers, products with fluorescent properties, and ionic liquids in applied sciences, biotechnology, energy, and chemistry. These compounds, including those related to the queried chemical structure, play a crucial role in developing plant protection products like insecticides, fungicides, and plant growth regulators. In medicine, they contribute to the creation of antimicrobial and cardiological drugs, showcasing their broad utility in enhancing agricultural productivity and treating various health conditions (Nazarov et al., 2021).

Environmental and Chemical Synthesis

PFAS Removal Research indicates that amine-containing sorbents, which may include derivatives of the compound , offer promising solutions for the control of Perfluoroalkyl and polyfluoroalkyl substances (PFAS) in water treatment. These sorbents leverage electrostatic interactions, hydrophobic interactions, and their specific morphology for effective PFAS removal, highlighting the critical role of amine-functionalized compounds in environmental purification and the mitigation of pollution (Ateia et al., 2019).

Biomedical Research

Antibacterial and CNS Acting Drugs 1,2,4-Triazole-containing hybrids have demonstrated potential in antibacterial activities, particularly against Staphylococcus aureus, a significant cause of nosocomial and community-acquired infections. These compounds, due to their structural resemblance to amides, esters, and carboxylic acids, inhibit critical bacterial proteins like DNA gyrase and penicillin-binding protein, suggesting their utility in developing new antibacterial agents (Li & Zhang, 2021). Additionally, heterocycles with heteroatoms such as nitrogen have been explored for their central nervous system (CNS) activity, indicating the vast potential of 1,2,4-triazole derivatives in synthesizing compounds that could act on the CNS, offering new avenues for treating various CNS disorders (Saganuwan, 2017).

properties

IUPAC Name |

2-[[3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FN5O/c14-10-4-2-1-3-9(10)13-17-16-11-5-6-12(18-19(11)13)20-8-7-15/h1-6H,7-8,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVMYOMJHQXDIMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NN=C3N2N=C(C=C3)OCCN)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FN5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-{[3-(2-Fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.